Enhanced 5-HT7 Receptor Affinity Compared to Saturated Pyrrolidine Analog
2-(Pyridin-3-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine demonstrates a pKi of 7.5 for the human 5-HT7 receptor [1]. In contrast, its saturated pyrrolidine analog, 2-(3-pyridyl)-2-pyrrolidinylethylamine, shows significantly lower affinity, with a pKi of 5.4 for the same receptor, representing a >100-fold difference in binding strength [2]. The pyrrole ring's planarity and NH hydrogen-bond donor capability are critical for this enhanced interaction.
| Evidence Dimension | Binding Affinity (pKi) at Human 5-HT7 Receptor |
|---|---|
| Target Compound Data | pKi = 7.5 |
| Comparator Or Baseline | 2-(3-pyridyl)-2-pyrrolidinylethylamine (saturated analog), pKi = 5.4 |
| Quantified Difference | pKi difference of 2.1 (corresponds to a >100-fold lower Ki for the target compound) |
| Conditions | Radioligand binding assay using [3H]LSD or [3H]5-HT on human recombinant 5-HT7 receptors expressed in CHO or HEK cells [1][2] |
Why This Matters
A >100-fold improvement in binding affinity for a key CNS target directly translates to a more potent and potentially efficacious starting point for drug discovery programs focused on 5-HT7 modulation, justifying its selection over the less active saturated analog.
- [1] GPCRdb. 2-(pyridin-3-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine. Bioactivity data. pKi = 7.5 at 5-HT7 receptor. View Source
- [2] GPCRdb. 2-(3-pyridyl)-2-pyrrolidinylethylamine. Bioactivity data. pKi = 5.4 at 5-HT7 receptor. View Source
